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Compound of Interest

Compound Name: 2,3-Dimethoxyphenol

Cat. No.: B146663

This guide provides a comprehensive overview of the spectroscopic data for 2,3-
dimethoxyphenol, a key aromatic building block in various chemical syntheses. The following
sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) characteristics, intended for researchers, scientists, and professionals in drug
development and related fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2,3-
dimethoxyphenol. The proton (*H) and carbon-13 (33C) NMR spectra provide detailed
information about the chemical environment of each atom.

'H NMR Spectral Data

The *H NMR spectrum of 2,3-dimethoxyphenol is characterized by signals corresponding to
the aromatic protons and the methoxy group protons.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
6.90 - 6.55 Multiplet 3H Ar-H
5.75 (broad) Singlet 1H OH
3.87 Singlet 3H O-CHs (C2)
3.85 Singlet 3H O-CHs (C3)

13C NMR Spectral Data

The proton-decoupled 13C NMR spectrum provides insights into the carbon framework of the

molecule.

Chemical Shift (d) ppm Assignment
147.2 C-OH (C1)
146.9 C-OCHs (C2)
137.8 C-OCHs (C3)
120.2 Ar-CH

118.0 Ar-CH

108.5 Ar-CH

60.8 O-CHs

55.9 O-CHs

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of 2,3-dimethoxyphenol was dissolved in 0.7

mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an

internal reference. The solution was transferred to a 5 mm NMR tube.

Instrumentation: Spectra were acquired on a Varian CFT-20 NMR spectrometer.
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H NMR Acquisition Parameters:

e Spectrometer Frequency: 400 MHz

e Pulse Program: Standard single-pulse ('zg30")
e Number of Scans: 16

o Relaxation Delay (d1): 1.0 s

e Acquisition Time: 4.0 s

e Spectral Width: -2 to 12 ppm

13C NMR Acquisition Parameters:

e Spectrometer Frequency: 100 MHz

e Pulse Program: Proton-decoupled with NOE (‘'zgpg30)
» Number of Scans: 1024

o Relaxation Delay (d1): 2.0 s

e Acquisition Time: 1.5 s

e Spectral Width: 0 to 220 ppm

Data Processing: The free induction decay (FID) was Fourier transformed after applying an

exponential line broadening of 0.3 Hz for *H and 1.0 Hz for 3C spectra. Phase and baseline
corrections were applied. Chemical shifts were referenced to the internal TMS standard (& =
0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2,3-dimethoxyphenol shows characteristic absorption bands for the hydroxyl,
aromatic, and ether functional groups.
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Frequency (cm™?) Intensity Assighment

3450 - 3300 Strong, Broad O-H stretch (phenolic)
3100 - 3000 Medium C-H stretch (aromatic)
2950 - 2850 Medium C-H stretch (methyl)

1600 - 1450 Medium to Strong C=C stretch (aromatic ring)
1280 - 1200 Strong C-O stretch (aryl ether)
1120 - 1020 Strong C-O stretch (alkyl ether)

Experimental Protocol: IR Spectroscopy

Technique: Attenuated Total Reflectance (ATR)

Sample Preparation: A small amount of liquid 2,3-dimethoxyphenol was placed directly onto
the diamond crystal of the ATR accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-
reflection diamond ATR accessory.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm~?

Resolution: 4 cmm—1

Number of Scans: 32

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to
the sample measurement.

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared
spectrum. The spectrum was baseline corrected.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

miz Relative Intensity (%) Proposed Fragment
154 100 [M]* (Molecular lon)
139 80 [M - CHs]*

111 45 [M - CHs - COJ*

96 30 [M - CHs - CO - CH3J*
77 25 [CeHs]*

Experimental Protocol: Mass Spectrometry

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 2,3-dimethoxyphenol in dichloromethane was
prepared.

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI)
source.

GC Parameters:

Column: HP-5MS (30 m x 0.25 mm, 0.25 pm film thickness)
e Inlet Temperature: 250 °C

e Injection Volume: 1 pL (splitless)

o Carrier Gas: Helium

e Oven Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 280 °C at a
rate of 10 °C/min, and held for 5 minutes.

MS Parameters:
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lonization Mode: Electron lonization (EI)

lonization Energy: 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Mass Range: 40 - 450 amu

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2,3-dimethoxyphenol.
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General workflow for spectroscopic analysis of a chemical compound.

» To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dimethoxyphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146663#spectroscopic-data-for-2-3-
dimethoxyphenol-nmr-ir-msj

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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